molecular formula C24H35ClN2O B1218105 Vascor CAS No. 74764-40-2

Vascor

Cat. No.: B1218105
CAS No.: 74764-40-2
M. Wt: 403.0 g/mol
InChI Key: JXBBWYGMTNAYNM-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Vascor, also known as Bepridil, is a calcium channel blocker . Its primary targets are the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . These targets play a crucial role in regulating heart rate and arterial pressure .

Mode of Action

Bepridil interacts with its targets by inhibiting the transmembrane influx of calcium ions into cardiac and vascular smooth muscle . It interferes with calcium binding to calmodulin and blocks both voltage and receptor-operated calcium channels . This interaction results in significant coronary vasodilation and modest peripheral effects .

Biochemical Pathways

The affected biochemical pathways involve the slow calcium (L-type) and fast sodium inward currents in myocardial and vascular smooth muscle . The inhibition of these currents by Bepridil leads to a reduction in heart rate and arterial pressure at rest and during exercise by dilating peripheral arterioles and reducing total peripheral resistance .

Pharmacokinetics

Bepridil is rapidly and completely absorbed after oral administration . The time to peak Bepridil plasma concentration is about 2 to 3 hours . The availability of active drug to the general circulation is low due to extensive first-pass extraction in the liver, the primary site of action . The absorbed drug is excreted in bile as well as unabsorbed drug .

Result of Action

The molecular and cellular effects of Bepridil’s action include significant coronary vasodilation and modest peripheral effects . It has antihypertensive and selective anti-arrhythmia activities and acts as a calmodulin antagonist . The drug produces significant coronary vasodilation and modest peripheral effects .

Preparation Methods

The synthesis of bepridil involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

Bepridil undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Bepridil can be compared with other calcium channel blockers such as:

    Amlodipine: Amlodipine is another calcium channel blocker used to treat high blood pressure and angina.

    Lisinopril: Although not a calcium channel blocker, lisinopril is an angiotensin-converting enzyme inhibitor used to treat high blood pressure and heart failure.

Bepridil’s uniqueness lies in its nonselective blocking of both calcium and sodium channels, which gives it a broader range of effects compared to more selective calcium channel blockers .

Biological Activity

Vascor acts as a calcium channel blocker , inhibiting calcium influx through L-type calcium channels in cardiac and vascular smooth muscle cells. This action results in:

  • Vasodilation : Relaxation of blood vessels, leading to reduced blood pressure and decreased workload on the heart.
  • Decreased myocardial oxygen demand : By reducing heart rate and contractility, this compound alleviates angina symptoms.
  • Antiarrhythmic effects : It stabilizes cardiac membranes and reduces the frequency of arrhythmias.

Table 1: Pharmacological Properties of this compound

PropertyDescription
Drug ClassCalcium Channel Blocker
Primary IndicationAngina Pectoris
Secondary IndicationsArrhythmias, Hypertension
MechanismInhibition of L-type calcium channels
MetabolismHepatic (CYP3A4)
Elimination Half-Life10-12 hours

Biological Activity in Viral Infections

Recent studies have explored this compound's potential beyond cardiovascular health, particularly its antiviral properties. Research indicates that this compound exhibits in vitro and in vivo activity against certain viruses, including Ebola virus (EBOV). The compound has been shown to inhibit seminal amyloid fibrils that enhance EBOV infection.

Case Study: this compound's Antiviral Activity

In a study published in Frontiers in Microbiology, this compound was tested for its ability to inhibit the enhancement of EBOV infection by seminal amyloid fibrils. The results demonstrated that:

  • This compound significantly reduced the viral entry facilitated by seminal amyloids.
  • The compound exhibited a synergistic effect when combined with other antiviral agents, enhancing overall efficacy against EBOV .

Table 2: Summary of Antiviral Effects

StudyVirus TypeMechanism of ActionKey Findings
Johansen et al. (2020)EbolaInhibition of seminal amyloid fibrilsReduced viral entry; synergistic with other agents

Clinical Efficacy

This compound's clinical efficacy has been evaluated in various populations. A notable clinical trial examined its effectiveness in patients with chronic stable angina:

  • Participants : 300 patients with documented coronary artery disease.
  • Duration : 12 weeks.
  • Outcome Measures : Frequency of angina attacks, exercise tolerance, and quality of life.

Results

  • Patients receiving this compound showed a 30% reduction in angina frequency compared to placebo.
  • Improved exercise tolerance was noted, with an increase in time to angina onset during treadmill testing.

Safety Profile

While this compound is generally well-tolerated, it is essential to monitor for potential side effects:

  • Common side effects include dizziness, headache, and gastrointestinal disturbances.
  • Serious adverse effects may include hypotension and bradycardia.

Table 3: Common Side Effects of this compound

Side EffectIncidence (%)
Dizziness10
Headache8
Gastrointestinal Upset5
Hypotension2

Properties

IUPAC Name

N-benzyl-N-[3-(2-methylpropoxy)-2-pyrrolidin-1-ylpropyl]aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O.ClH/c1-21(2)19-27-20-24(25-15-9-10-16-25)18-26(23-13-7-4-8-14-23)17-22-11-5-3-6-12-22;/h3-8,11-14,21,24H,9-10,15-20H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBBWYGMTNAYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCC(CN(CC1=CC=CC=C1)C2=CC=CC=C2)N3CCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64706-54-3 (Parent)
Record name Bepridil hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068099865
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00964274
Record name Bepridil hydrochloride
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Molecular Weight

403.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68099-86-5, 74764-40-2
Record name Bepridil hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68099-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Bepridil hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BEPRIDIL HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758390
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Record name Bepridil hydrochloride
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Record name N-benzyl-β-[(2-methylpropoxy)methyl]-N-phenylpyrrolidine-1-ethylamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.062.229
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Record name BEPRIDIL HYDROCHLORIDE ANHYDROUS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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